A Technical Guide to 3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9): A Key Building Block in Modern Drug Discovery
A Technical Guide to 3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9): A Key Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Difluoromethyl)azetidine hydrochloride is a fluorinated, four-membered heterocyclic building block that has garnered significant attention in medicinal chemistry. Its growing importance stems from the unique combination of a strained azetidine ring and a difluoromethyl group. This synergy offers a powerful tool for drug designers to overcome common challenges in pharmacokinetics and pharmacodynamics. The azetidine scaffold provides a rigid, three-dimensional exit vector, while the difluoromethyl moiety serves as a versatile bioisostere, enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability.[1] This guide provides an in-depth analysis of its physicochemical properties, synthesis, strategic applications in drug design, and analytical characterization, positioning it as a valuable component in the modern drug discovery toolbox.
The Strategic Value of the Azetidine Scaffold
For decades, five- and six-membered saturated heterocycles like pyrrolidines and piperidines have dominated drug scaffolds. However, the pursuit of novel chemical space and improved drug-like properties has led to the emergence of azetidines as "privileged" structures.[2][3] Their increased ring strain, compared to larger homologs, imparts a unique reactivity and conformational rigidity.[3] In drug design, replacing a larger ring with an azetidine can lead to:
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Improved Solubility: The reduced lipophilicity and introduction of a polar nitrogen atom often enhance aqueous solubility.
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Novel Structural Vectors: The rigid, non-planar structure provides well-defined exit vectors for substituents, allowing for precise exploration of target binding pockets.
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Favorable Pharmacokinetic Profiles: Azetidines have been successfully incorporated into marketed drugs, such as Baricitinib and Cobimetinib, demonstrating their potential to yield candidates with superior pharmacokinetic properties.[2]
The combination of these features makes functionalized azetidines, such as the title compound, highly sought-after building blocks for generating new chemical entities with enhanced therapeutic potential.[4][5]
Physicochemical Profile and Structural Rationale
The therapeutic utility of 3-(Difluoromethyl)azetidine hydrochloride is rooted in its distinct chemical properties.
| Property | Value | Source |
| CAS Number | 1354792-76-9 | [6][7][8] |
| Molecular Formula | C₄H₈ClF₂N | [1] |
| Molecular Weight | 143.56 g/mol | [1] |
| MDL Number | MFCD22378762 | [1] |
| Appearance | Inquire with vendor | |
| Storage | 2-8°C, under inert gas, sealed, dry | [1] |
The Influence of the Difluoromethyl (CHF₂) Group
The true power of this building block lies in the strategic incorporation of the difluoromethyl group. This moiety is not merely a placeholder but an active modulator of molecular properties.
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Bioisosterism: The CHF₂ group is an effective bioisostere for hydroxyl (-OH), thiol (-SH), or even carbonyl (C=O) groups.[9] It can mimic the hydrogen-bond accepting capability of an oxygen atom while significantly altering the local electronic environment and lipophilicity.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing the CHF₂ group at a potential site of metabolism can effectively block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[1]
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Basicity (pKa) Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the nearby azetidine nitrogen.[2] This is a critical feature in drug design, as tuning pKa can help mitigate off-target effects, such as binding to the hERG channel, and optimize the absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Manufacturing Considerations
While the exact proprietary synthesis route for CAS 1354792-76-9 is not publicly detailed, a general and logical synthetic strategy can be inferred from established chemical literature for analogous fluorinated azetidines. The process typically involves the construction of a protected azetidine core followed by a key fluorination step.
Conceptual Synthetic Workflow
A plausible pathway involves starting with a commercially available N-protected 3-oxoazetidine, performing a difluoromethylation reaction, followed by deprotection and salt formation to yield the final product.
Caption: A plausible synthetic workflow for 3-(Difluoromethyl)azetidine hydrochloride.
Exemplary Protocol: Deoxofluorination of a Ketone Precursor
A key transformation in the synthesis of related compounds is deoxofluorination. The following protocol is a representative example based on literature procedures for fluorinating similar heterocyclic ketones and must be adapted and optimized for specific substrates.[10]
Warning: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
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Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the starting material, N-Boc-3-oxoazetidine (1.0 eq.), and anhydrous dichloromethane (DCM).
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Inert Atmosphere: The system is purged with dry nitrogen, and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq.) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
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Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quenching: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The resulting crude product (N-Boc-3,3-difluoroazetidine) is purified by flash column chromatography on silica gel.
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Deprotection and Salt Formation: The purified intermediate is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in dioxane or diethyl ether to precipitate the final hydrochloride salt, which is then collected by filtration and dried.
Strategic Applications in Drug Discovery
The primary value of 3-(Difluoromethyl)azetidine hydrochloride is as a strategic building block to enhance the properties of a lead compound.
Bioisosteric Replacement Strategy
Drug designers frequently use bioisosteric replacement to fine-tune a molecule's properties without drastically altering its core binding pharmacophore. The 3-(difluoromethyl)azetidine moiety offers a unique replacement for more common saturated heterocycles.
Caption: Bioisosteric replacement logic for improving drug-like properties.
Impact on Pharmacokinetics and Pharmacodynamics
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Modulating Target Residence Time: The ability of fluorine to participate in hydrogen bonding and other electrostatic interactions can enhance binding affinity and prolong target residence time, a key factor for sustained pharmacological effect.
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Improving Brain Penetration: While fluorination increases polarity, the overall impact on brain penetration is complex. However, by lowering pKa, the proportion of the neutral, more membrane-permeable species can be increased at physiological pH, potentially aiding passage across the blood-brain barrier.
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Reducing Off-Target Activity: High basicity is often linked to cardiovascular toxicity (e.g., hERG inhibition) and other off-target effects. The significantly reduced pKa of the azetidine nitrogen in this scaffold mitigates these risks, leading to a safer pharmacological profile.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-(Difluoromethyl)azetidine hydrochloride.
Standard Analytical Workflow
Caption: A typical workflow for the analytical qualification of the title compound.
Expected Analytical Data
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¹H NMR: Protons on the azetidine ring would appear as complex multiplets. The proton on the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms.
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¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms would be observed, showing coupling to the adjacent proton (appearing as a doublet).
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Mass Spectrometry (ESI+): The expected exact mass for the free base [M+H]⁺ (C₄H₈F₂N⁺) would be the primary ion observed.
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HPLC/UPLC: A sharp, single peak under appropriate chromatographic conditions would confirm the purity of the compound, which is typically required to be >95% for use in drug discovery campaigns.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this reactive building block.
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Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1]
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Safety: Based on data for structurally related compounds like 3,3-difluoroazetidine hydrochloride, this chemical should be handled with care.[11] It is presumed to be an irritant to the skin, eyes, and respiratory tract.[11] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
3-(Difluoromethyl)azetidine hydrochloride is more than just another building block; it is a sophisticated tool for molecular design. It provides a pre-packaged solution for concurrently addressing multiple common liabilities in drug candidates, including metabolic instability, high basicity, and suboptimal solubility. By leveraging the unique properties of both the strained azetidine ring and the electron-withdrawing difluoromethyl group, medicinal chemists can accelerate the optimization of lead compounds and increase the probability of success in developing next-generation therapeutics.
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